1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and chlorobenzyl groups. Common reagents used in these reactions include chlorobenzyl chloride, sulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(3-chlorobenzyl)sulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-3-piperidinecarboxamide: Similar structure with an isobutyl group instead of the 3,5-dimethylphenyl group.
Uniqueness
1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-9-16(2)11-20(10-15)23-21(25)18-6-4-8-24(13-18)28(26,27)14-17-5-3-7-19(22)12-17/h3,5,7,9-12,18H,4,6,8,13-14H2,1-2H3,(H,23,25) |
InChI Key |
RWMBWDLHMQQDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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